REACTION_CXSMILES
|
[CH2:1]([NH:8][C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]([CH2:21][C:22](O)=[O:23])#[N:20].C(OC(=O)C)(=O)C>CCOCC>[CH2:1]([N:8]([C:22](=[O:23])[CH2:21][C:19]#[N:20])[C:9]([NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([Cl:18])[CH:13]=1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
44.78 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)NC(=O)NC1=CC(=CC=C1)Cl
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Name
|
|
Quantity
|
16.11 g
|
Type
|
reactant
|
Smiles
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C(#N)CC(=O)O
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Name
|
|
Quantity
|
48 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOCC
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Type
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CUSTOM
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Details
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stirred at 75°-80° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The resulting mixture was heated
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Type
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TEMPERATURE
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Details
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to cool
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Type
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FILTRATION
|
Details
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the product filtered off
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Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
This was then recrystallised from toluene with a hot filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N(C(=O)NC1=CC(=CC=C1)Cl)C(CC#N)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |